Cas no 2649070-10-8 (5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

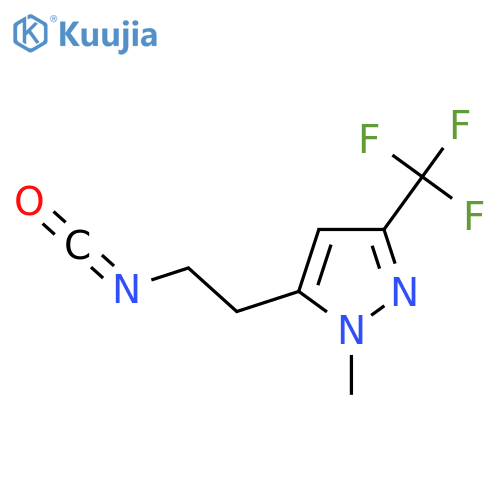

2649070-10-8 structure

商品名:5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 2649070-10-8

- 5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- EN300-1953123

-

- インチ: 1S/C8H8F3N3O/c1-14-6(2-3-12-5-15)4-7(13-14)8(9,10)11/h4H,2-3H2,1H3

- InChIKey: KEFGBSVAXTVRDY-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(CCN=C=O)N(C)N=1)(F)F

計算された属性

- せいみつぶんしりょう: 219.06194637g/mol

- どういたいしつりょう: 219.06194637g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1953123-0.5g |

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649070-10-8 | 0.5g |

$1316.0 | 2023-09-17 | ||

| Enamine | EN300-1953123-1.0g |

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649070-10-8 | 1g |

$1371.0 | 2023-05-26 | ||

| Enamine | EN300-1953123-0.05g |

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649070-10-8 | 0.05g |

$1152.0 | 2023-09-17 | ||

| Enamine | EN300-1953123-0.1g |

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649070-10-8 | 0.1g |

$1207.0 | 2023-09-17 | ||

| Enamine | EN300-1953123-0.25g |

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649070-10-8 | 0.25g |

$1262.0 | 2023-09-17 | ||

| Enamine | EN300-1953123-2.5g |

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649070-10-8 | 2.5g |

$2688.0 | 2023-09-17 | ||

| Enamine | EN300-1953123-5.0g |

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649070-10-8 | 5g |

$3977.0 | 2023-05-26 | ||

| Enamine | EN300-1953123-5g |

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649070-10-8 | 5g |

$3977.0 | 2023-09-17 | ||

| Enamine | EN300-1953123-1g |

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649070-10-8 | 1g |

$1371.0 | 2023-09-17 | ||

| Enamine | EN300-1953123-10g |

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649070-10-8 | 10g |

$5897.0 | 2023-09-17 |

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

2649070-10-8 (5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole) 関連製品

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 249916-07-2(Borreriagenin)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量